N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide: is a synthetic organic compound with the molecular formula C18H24ClFN2O3 and a molecular weight of 370.85 g/mol . This compound is characterized by the presence of a piperidine ring, a benzamide moiety, and protective tert-butyloxycarbonyl (Boc) group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group.
Coupling with Benzamide: The protected piperidine intermediate is then coupled with 3-chloro-5-fluorobenzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety where the chlorine atom can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The exact pathways are still under investigation, but it is hypothesized that the compound could affect signaling pathways related to its target enzymes or receptors.
Comparison with Similar Compounds
N-Boc-4-piperidinemethanol: Contains a similar piperidine ring with a Boc protecting group.
N-Boc-4-piperidinecarboxaldehyde: Another compound with a Boc-protected piperidine ring, used in similar synthetic applications.
Uniqueness: N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is unique due to the presence of both a fluorine and chlorine atom on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-[[(3-chloro-5-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2O3/c1-18(2,3)25-17(24)22-6-4-12(5-7-22)11-21-16(23)13-8-14(19)10-15(20)9-13/h8-10,12H,4-7,11H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIQXDPPSFKIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.